7-Methoxy-4H-chromen-4-one
Overview
Description
7-Methoxy-4H-chromen-4-one is a member of chromones . It has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 7-methoxychromen-4-one .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, including 7-Methoxy-4H-chromen-4-one, has been a subject of several studies . These compounds are significant structural entities that belong to the class of oxygen-containing heterocycles and act as major building blocks in a large class of medicinal compounds .Molecular Structure Analysis
The molecular structure of 7-Methoxy-4H-chromen-4-one is characterized by a chroman-4-one framework . The InChI code for this compound is InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 7-Methoxy-4H-chromen-4-one are not detailed in the search results, the compound is known to participate in various chemical reactions due to its chroman-4-one framework .Physical And Chemical Properties Analysis
7-Methoxy-4H-chromen-4-one has a density of 1.2±0.1 g/cm³, a boiling point of 305.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 46.4±0.3 cm³ . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Medicinal Chemistry
The chroman-4-one framework, to which 7-Methoxy-4H-chromen-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds derived from this framework exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthetic Methodology Development
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the development of major synthetic methods of preparation reported on chroman-4-one derivatives .
Inhibitor Design
Substituted-1H-benzimidazol-2-yl fused with 4H-chromen-4-ones analogs, which could potentially include 7-Methoxy-4H-chromen-4-one, have been reported to be selective inhibitors of formyl peptide receptor-1 (FPR-1) . These compounds can block the Ca 2+ flux and inhibit chemotaxis in human neutrophils .
Biological Research
The chroman-4-one framework is used in biological research due to its remarkable biological activities . This includes research into its effects on various biological systems and processes .
Pharmaceutical Research
The chroman-4-one framework is also used in pharmaceutical research . This includes the development of new drugs and therapies .
Chemical Research
The chroman-4-one framework is used in chemical research . This includes the development of new synthetic methods and the study of its chemical properties .
Mechanism of Action
Target of Action
It is known that chromen-4-one derivatives, to which 7-methoxy-4h-chromen-4-one belongs, exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 7-Methoxy-4H-chromen-4-one with its targets.
Biochemical Pathways
Chromen-4-one derivatives are known to impact a variety of biological and pharmaceutical activities , suggesting that multiple pathways may be involved.
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by factors such as water solubility .
Result of Action
Similar compounds have been shown to exhibit inhibitory activity against tumor cells , suggesting that 7-Methoxy-4H-chromen-4-one may have similar effects.
Action Environment
It is known that the solvent environment can have a significant impact on the behavior of similar compounds .
properties
IUPAC Name |
7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLCYUNFCYCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344943 | |
Record name | 7-Methoxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4H-chromen-4-one | |
CAS RN |
5751-52-0 | |
Record name | 7-Methoxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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